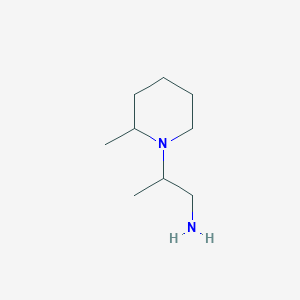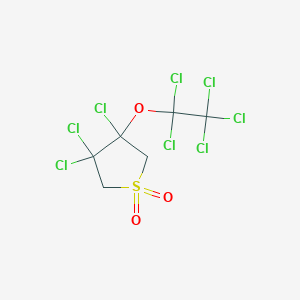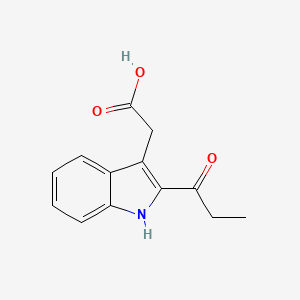
2-(2-Methylpiperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpiperidin-1-yl)propan-1-amine: . It belongs to the class of organic compounds called amines and is characterized by a piperidine ring structure.
Preparation Methods
a. Synthetic Routes
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-methylpiperidine with propylamine under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Industrial Production
While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes. Optimization of reaction conditions, catalysts, and purification steps would be necessary for industrial production.
Chemical Reactions Analysis
a. Types of Reactions
Oxidation: 2-(2-Methylpiperidin-1-yl)propan-1-amine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the compound may yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or propylamine carbon.
Alkylation: Alkylation reactions with alkyl halides can modify the piperidine ring.
b. Common Reagents and Conditions
Oxidation: Oxidizing agents like or in acidic media.
Reduction: Reducing agents such as or .
Substitution: Alkyl halides (e.g., , ).
Alkylation: Alkylating agents (e.g., , ).
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield N-oxide derivatives , while alkylation leads to N-alkylated piperidines .
Scientific Research Applications
Medicine: Investigate its potential as a pharmaceutical intermediate or drug candidate.
Chemical Biology: Explore its interactions with biological targets.
Industry: Assess its use in the synthesis of other compounds.
Mechanism of Action
The precise mechanism of action for 2-(2-Methylpiperidin-1-yl)propan-1-amine remains an area of research. It likely involves interactions with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
While there are no direct analogs, related compounds include:
3-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}propan-1-amine: (different substitution pattern).
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: (variation in the heterocyclic ring).
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-(2-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-8-5-3-4-6-11(8)9(2)7-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
PJDPNPWWAPAAII-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12115629.png)
![6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12115631.png)

![4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12115652.png)
![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)

![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![3'-(1-benzofuran-2-ylcarbonyl)-1'-[2-(dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12115667.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)



